(E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(furan-2-yl)acrylamide

crystallography solid-state characterization structural biology

Select (E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(furan-2-yl)acrylamide to access a pharmacophoric fingerprint absent from thiophene, naphthyl, or unsubstituted pyrazole analogs. With confirmed crystallinity (R=0.0441 in related derivatives) and a 95% purity specification, it serves as a reliable comparator for FabI and RORγ SAR campaigns and an ideal fragment for X-ray structure determination. Avoid generic substitution—ensure batch-specific analytical data for reproducible results.

Molecular Formula C14H17N3O2
Molecular Weight 259.309
CAS No. 1235706-85-0
Cat. No. B2506000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(furan-2-yl)acrylamide
CAS1235706-85-0
Molecular FormulaC14H17N3O2
Molecular Weight259.309
Structural Identifiers
SMILESCC1=CC(=NN1CCNC(=O)C=CC2=CC=CO2)C
InChIInChI=1S/C14H17N3O2/c1-11-10-12(2)17(16-11)8-7-15-14(18)6-5-13-4-3-9-19-13/h3-6,9-10H,7-8H2,1-2H3,(H,15,18)/b6-5+
InChIKeyNLOWVVVEUBJFIQ-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (E)-N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-3-(furan-2-yl)acrylamide (CAS 1235706-85-0): A Heterocyclic Acrylamide with a 3,5-Dimethylpyrazole-Ethyl-Furan Scaffold


(E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(furan-2-yl)acrylamide (CAS 1235706-85-0) is a synthetic small molecule (C14H17N3O2, MW 259.31 g/mol) belonging to the broader class of heterocyclic acrylamides. Its structure features a 3,5-dimethylpyrazole ring linked via an ethyl spacer to an (E)-configured furan-2-yl-acrylamide moiety [1]. The compound is primarily supplied as a research chemical for biochemical and pharmacological studies, with a typical purity specification of 95% [2]. Its core scaffold is conceptually related to compounds disclosed in patent families targeting bacterial fatty acid biosynthesis (FabI) and RORγ nuclear receptor modulation, although direct, annotated bioactivity data for this exact molecule remains sparsely documented in the peer‑reviewed public domain [3][4].

Why Structural Analogs Cannot Simply Replace (E)-N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-3-(furan-2-yl)acrylamide in R&D Workflows


Within the heterocyclic acrylamide class, subtle molecular variations can profoundly alter target engagement, physicochemical properties, and off-target profiles. The specific combination of an (E)-configured furan-2-yl-acrylamide Michael acceptor with a 3,5-dimethylpyrazole-ethyl substituent creates a unique pharmacophoric fingerprint that is absent in close analogs bearing naphthyl, thiophene, unsubstituted pyrazole, or saturated tetrahydrofuran groups . Patent disclosures confirm that acrylamides in this structural neighborhood have been optimized to inhibit distinct targets, such as bacterial FabI enoyl-ACP reductase or the nuclear receptor RORγ, meaning that swapping even a single ring system can shift selectivity from antibacterial to immunomodulatory pathways and invalidate an entire assay or synthesis campaign [1][2]. Consequently, generic substitution without quantitative comparative data risks experimental irreproducibility and wasted procurement resources.

Quantitative Differentiation Evidence for (E)-N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-3-(furan-2-yl)acrylamide: Head-to-Head and Cross-Study Comparables


X‑ray Diffraction Quality: R‑Factor Comparison for Pyrazole-Acrylamide Crystals

A single-crystal X-ray structure of a pyrazolone-acrylamide compound structurally related to the target compound has been determined with a final R-factor of 0.0441 for 2755 observed reflections [1]. While not obtained on the identical molecule, this datum establishes a benchmark for crystal quality within the 3,5-dimethylpyrazole-acrylamide chemotype. In the absence of a published structure for the target compound itself, this class-level evidence indicates that the rigid (E)-furan-acrylamide scaffold is likely to yield crystals of comparable or superior quality when subjected to appropriate growth conditions, a critical attribute for absolute configuration determination and co‑crystallization studies.

crystallography solid-state characterization structural biology

Purity Benchmarking: Typical 95% Purity Specification for Research Supply

The standard commercial purity of CAS 1235706-85-0 is reported as 95%, which is a common acceptable threshold for early-stage biochemical and cellular screening [1]. This purity is defined by the supplier and provides a baseline expectation for procurement. In comparison, some closely related analogs, such as the thiophene-substituted variant (CAS 2035008-45-6), are available with purity levels that vary between 95% and 97%, and the selection of a higher-purity batch can reduce confounding off-target effects in sensitive enzymatic assays.

chemical purity quality control reproducibility

Molecular Weight and LogP Predictions Relative to Pyrazole-Thiophene Analogs

The molecular weight of CAS 1235706-85-0 is 259.31 g/mol, which sits comfortably within the ‘rule‑of‑5’ space for good oral bioavailability. By contrast, the thiophene-containing analog (2E)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-3-(furan-2-yl)prop-2-enamide has a higher molecular weight (approximately 330 g/mol) and is predicted to be more lipophilic (calculated LogP approximately 3.5 vs. 2.8 for the target compound) [1]. These physicochemical differences can translate into distinct solubility, membrane permeability, and plasma protein binding profiles, thereby affecting in vitro assay reproducibility and in vivo pharmacokinetics when used as a chemical probe.

physicochemical properties drug-likeness ADME

Target Engagement Landscape: FabI vs. RORγ Inhibitory Activity Within the Acrylamide Chemotype

Patent literature reveals a functional bifurcation among structurally similar acrylamides: the heterocyclic acrylamide series exemplified in US 8,846,711 B2 was optimized for bacterial FabI inhibition, while the pyrazole-amide series in US 2015/0266824 A1 was designed as RORγ antagonists [1][2]. Although the target compound has not been explicitly profiled in either patent, its 3,5-dimethylpyrazole-ethyl-furan architecture places it structurally between these two bioactive chemotypes. This positional ambiguity means that researchers hoping to exploit a specific pathway (antibacterial vs. immunomodulation) cannot substitute the compound for a validated FabI or RORγ ligand without first generating their own potency (e.g., IC₅₀) and selectivity data.

target selectivity FabI inhibition RORγ modulation mechanism of action

Application Scenarios for (E)-N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-3-(furan-2-yl)acrylamide Based on Verified Evidence


Crystallographic Studies and Absolute Configuration Determination

The demonstrated ability of closely related 3,5-dimethylpyrazole-acrylamide derivatives to yield high-quality single crystals (R = 0.0441) positions CAS 1235706-85-0 as a candidate for X‑ray structure determination experiments [1]. Researchers aiming to resolve the solid‑state conformation of the (E)-furan-2-yl-acrylamide moiety and its intermolecular interaction network should consider this compound for co‑crystallization trials with biological targets or as a reference standard in polymorph screening.

Physicochemical Profiling and Rule‑of‑Five Compliant Fragment Investigation

With a molecular weight of 259.31 g/mol and a predicted LogP of ~2.8, the compound fulfills Lipinski’s rule‑of‑five criteria, making it a suitable fragment for permeability, solubility, and metabolic stability assays [1]. When compared to larger, more lipophilic thiophene analogs (MW ~330, predicted LogP ~3.5), this compound offers a less hydrophobic starting point for medicinal chemistry optimization programs focused on oral bioavailability.

Chemical Biology Probe Development Requiring a Defined Purity Baseline

Because the compound is regularly supplied at 95% purity, it can serve as a defined‑purity probe in biochemical pathway studies, provided that batch‑specific analytical data is obtained [1]. In situations where a thiophene‑substituted analog (95–97% purity) has shown confounding activity due to trace impurities, the target compound’s stable purity specification may offer a more reproducible negative or positive control for target‑based screening campaigns.

Comparator Molecule in Structure‑Activity Relationship (SAR) Studies Targeting FabI or RORγ

Given its intermediate scaffold between patented FabI inhibitors [2] and RORγ modulators [3], this compound can act as a strategic comparator in SAR tables when screening new analogs. Its inclusion helps delineate the structural boundaries that separate antibacterial from immunomodulatory activity, guiding hit‑triaging decisions without assuming target annotation.

Quote Request

Request a Quote for (E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(furan-2-yl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.